molecular formula C19H18N4O3 B2635987 N-([2,4'-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034579-43-4

N-([2,4'-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2635987
CAS No.: 2034579-43-4
M. Wt: 350.378
InChI Key: OOPXAASUPYDLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,4'-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 1,4-dihydropyridine core substituted with a methoxy group at position 4, a methyl group at position 1, and a carboxamide-linked bipyridinylmethyl moiety at position 2. Its structural complexity, particularly the inclusion of a bipyridinylmethyl group, distinguishes it from simpler dihydropyridines and suggests unique binding interactions in biological systems.

Properties

IUPAC Name

4-methoxy-1-methyl-6-oxo-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-23-12-15(17(26-2)10-18(23)24)19(25)22-11-13-3-8-21-16(9-13)14-4-6-20-7-5-14/h3-10,12H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPXAASUPYDLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps:

  • Formation of the Bipyridine Moiety: : The bipyridine unit can be synthesized through a coupling reaction of pyridine derivatives. A common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to link two pyridine rings.

  • Attachment of the Bipyridine to the Dihydropyridine Core: : The bipyridine moiety is then linked to the dihydropyridine core via a nucleophilic substitution reaction. This step often requires the use of a strong base to deprotonate the nucleophile and facilitate the substitution.

  • Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the carboxylic acid derivative of the dihydropyridine with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The dihydropyridine core can undergo oxidation to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : The bipyridine unit can be reduced to form bipyridinium salts. This reaction typically involves the use of reducing agents like sodium borohydride (NaBH₄).

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the bipyridine moiety. Reagents such as alkyl halides can be used for these reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Bipyridinium salts.

    Substitution: Alkylated bipyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-([2,4’-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in the synthesis of catalysts and coordination polymers.

Biology

In biological research, this compound can be used to study metal ion interactions with biological molecules. Its coordination properties allow it to mimic the behavior of natural metalloenzymes, providing insights into their mechanisms.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for drug development. Its bipyridine unit can interact with metal ions in biological systems, potentially leading to applications in metal-based therapeutics.

Industry

In industry, the compound’s coordination properties can be exploited in the development of materials with specific electronic or optical properties. For example, it could be used in the design of sensors or electrochromic devices.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing redox reactions and catalytic processes. The bipyridine unit acts as a bidentate ligand, forming stable chelates with metal ions, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally related molecules from the dihydropyridine and carboxamide families, focusing on substituent effects and reported bioactivity.

Key Structural Analogues

AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) Substituents:

  • A thioether-linked 4-methoxyphenylacetyl group at position 4.
  • A 2-methoxyphenylcarboxamide at position 3.
    • Key Difference : The sulfur atom in the thioether group enhances lipophilicity compared to the oxygen-based linker in the target compound. AZ331 demonstrates moderate calcium channel antagonism (IC₅₀ = 1.2 µM) in vascular smooth muscle assays .

AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide) Substituents:

  • A 4-bromophenylacetyl-thioether at position 6.
  • A cyano group at position 4. Key Difference: The bromine atom introduces steric and electronic effects, increasing binding affinity for L-type calcium channels (IC₅₀ = 0.8 µM) compared to AZ331 .

Triazine-Pyrrolidine Hybrids (e.g., compounds from )

  • Substituents :

  • Triazine cores with dimethylamino-benzylidene and pyrrolidinyl groups. Key Difference: These hybrids prioritize kinase inhibition (e.g., EGFR, IC₅₀ ~ 50 nM) rather than calcium channel modulation, reflecting divergent pharmacological targets due to heterocyclic diversity .

Comparative Data Table

Compound Name Core Structure Position 3 Substituent Position 6 Substituent Key Bioactivity (IC₅₀)
Target Compound 1,4-Dihydropyridine Bipyridinylmethyl-carboxamide None Not reported
AZ331 1,4-Dihydropyridine 2-Methoxyphenylcarboxamide 4-Methoxyphenylacetyl-thioether Calcium channel antagonism (1.2 µM)
AZ257 1,4-Dihydropyridine 2-Methoxyphenylcarboxamide 4-Bromophenylacetyl-thioether Calcium channel antagonism (0.8 µM)
Triazine-Pyrrolidine Hybrids Triazine Dimethylamino-benzylidene-pyrrolidine Pyrrolidinyl-acetyl EGFR inhibition (~50 nM)

Mechanistic Insights

  • Target Compound : The bipyridinylmethyl-carboxamide group may enhance selectivity for NADPH oxidase or kinase targets due to extended π-π stacking interactions, though empirical data are lacking.
  • AZ331/AZ257 : The thioether linkage and halogenated aryl groups improve membrane permeability and target engagement in calcium channels.
  • Triazine Hybrids : Their triazine-pyrrolidine architecture facilitates ATP-competitive binding in kinase active sites .

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (commonly referred to as EVT-2773061) is a synthetic compound featuring a complex structure that includes a bipyridine moiety and a dihydropyridine core. This compound has garnered attention due to its potential biological activities, particularly in the context of neurological and psychiatric disorders.

  • Molecular Formula : C19H18N4O3
  • Molecular Weight : 350.378 g/mol
  • CAS Number : 2034579-43-4
  • IUPAC Name : 4-methoxy-1-methyl-6-oxo-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-3-carboxamide

The biological activity of EVT-2773061 is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a positive allosteric modulator (PAM) of metabotropic glutamate receptors, which are crucial in synaptic transmission and plasticity. This modulation can enhance NMDA receptor function indirectly, potentially leading to improved cognitive functions and reduced symptoms in models of schizophrenia and other neuropsychiatric disorders .

Antipsychotic Potential

Preclinical studies have indicated that EVT-2773061 may exhibit antipsychotic-like effects. For instance, it has been shown to reverse amphetamine-induced hyperlocomotion in rodent models without significant motor impairment, suggesting a favorable side effect profile compared to traditional antipsychotics .

Neuroprotective Effects

Research indicates that compounds similar to EVT-2773061 can exert neuroprotective effects through the modulation of glutamatergic signaling pathways. This is particularly relevant in conditions characterized by excitotoxicity, such as Alzheimer's disease and other neurodegenerative disorders .

Study 1: Efficacy in Rodent Models

In a study assessing the efficacy of EVT-2773061, researchers administered varying doses to rats subjected to behavioral tests for hyperactivity. The results demonstrated a dose-dependent reversal of hyperlocomotion, with significant improvements noted at higher doses (10 mg/kg) compared to controls .

Study 2: Molecular Docking Studies

Molecular docking studies have revealed that EVT-2773061 binds effectively to the allosteric site of metabotropic glutamate receptors. The binding affinity was quantified using computational models, indicating potential for high selectivity over other receptor types, which could minimize off-target effects .

Compound Binding Affinity (kcal/mol) Selectivity
EVT-2773061-9.5High
CDPPB-8.7Moderate
ADX47273-8.5Moderate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.